Cas no 92472-70-3 (N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide)
92472-70-3 structure
Product Name:N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
Numero CAS:92472-70-3
MF:C23H36N2O2
MW:372.544146537781
CID:808858
PubChem ID:192233
Update Time:2025-05-23
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indeno[5,4-f]quinoline-7-carboxamide,N,N-diethyl-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
- 4-[(2-chlorophenyl)methylsulfanyl]-1-methylimidazo[4,5-c]pyridine
- N,N-diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
- Et2-OAACA
- (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
- N,N-Diethyl-3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxamide
- N,N-Diethyl-2-hydroxy-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-4aH-indeno[5,4-f]quinoline-7-carboxamide
- BDBM50421735
- (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N,N-diethyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
- (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N,N-diethyl-4a,6a-dimethyl-2-oxo-1H,2H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H,11H,11aH-indeno[5,4-f]quinoline-7-carboxamide
- DTXSID50919153
- SCHEMBL11410581
- CHEMBL590709
- 92472-70-3
- N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
-
- Inchi: 1S/C23H36N2O2/c1-5-25(6-2)21(27)18-9-8-16-15-7-10-19-23(4,14-12-20(26)24-19)17(15)11-13-22(16,18)3/h12,14-19H,5-11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,19+,22-,23+/m0/s1
- Chiave InChI: JJUQMZALXVFLHF-NUSLZGIJSA-N
- Sorrisi: O=C([C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C)N(CC)CC
Proprietà calcolate
- Massa esatta: 372.278
- Massa monoisotopica: 372.278
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 655
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 49.4Ų
Proprietà sperimentali
- Colore/forma: No date available
- Densità: 1.07
- Punto di fusione: No date available
- Punto di ebollizione: 549.1°Cat760mmHg
- Punto di infiammabilità: 285.9°C
- Indice di rifrazione: 1.527
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D445160-10mg |
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide |
92472-70-3 | 10mg |
$ 207.00 | 2023-04-14 | ||
| TRC | D445160-50mg |
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide |
92472-70-3 | 50mg |
$ 856.00 | 2023-04-14 | ||
| TRC | D445160-100mg |
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide |
92472-70-3 | 100mg |
$ 1642.00 | 2023-04-14 |
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
92472-70-3 (N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide) Prodotti correlati
- 98319-26-7(Finasteride)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso